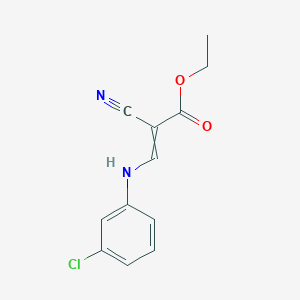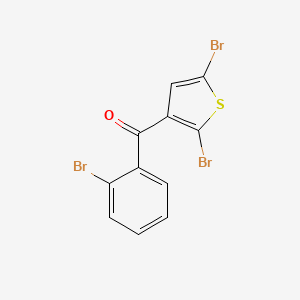
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is an organic compound that features a brominated phenyl group and a brominated thiophene ring connected through a methanone (carbonyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to produce 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl and thiophene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanol.
Oxidation: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)carboxylic acid.
Coupling: Biaryl compounds with extended conjugation.
科学研究应用
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
作用机制
The mechanism of action of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone depends on its specific application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the material. In medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the activity of enzymes or receptors.
相似化合物的比较
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a single bromine atom on the thiophene ring.
2,5-Dibromothiophene: Lacks the phenyl and carbonyl groups, serving as a simpler precursor.
Uniqueness
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene rings, which provide distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of complex organic molecules and materials.
属性
CAS 编号 |
57248-21-2 |
|---|---|
分子式 |
C11H5Br3OS |
分子量 |
424.94 g/mol |
IUPAC 名称 |
(2-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-8-4-2-1-3-6(8)10(15)7-5-9(13)16-11(7)14/h1-5H |
InChI 键 |
FSVSUIYTLLZHDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC(=C2)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


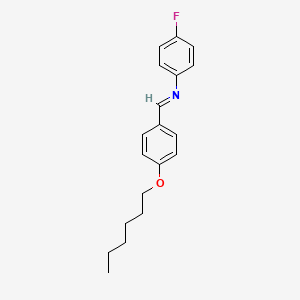
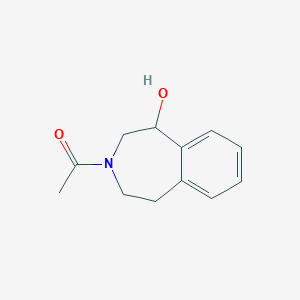
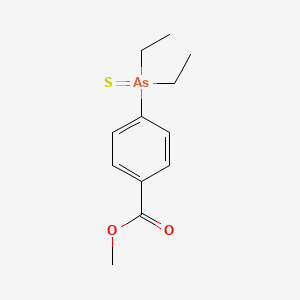
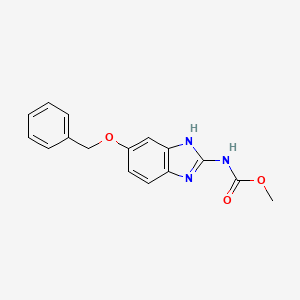
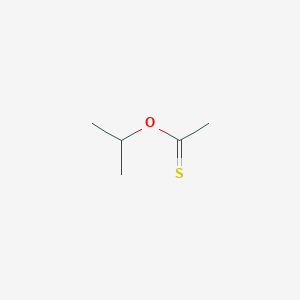
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
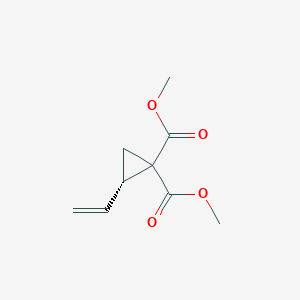

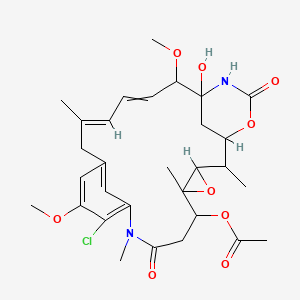

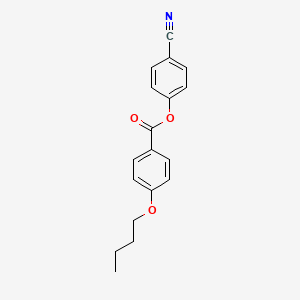
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
